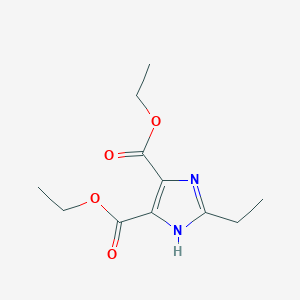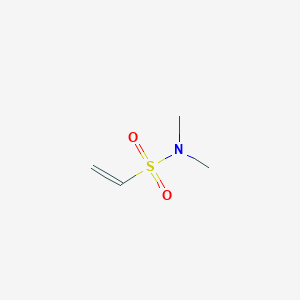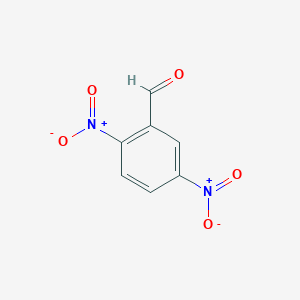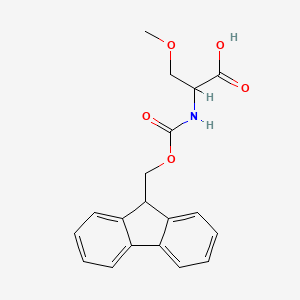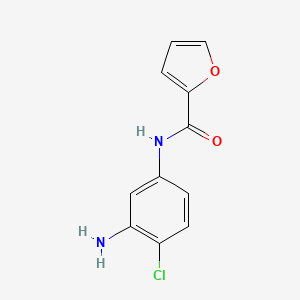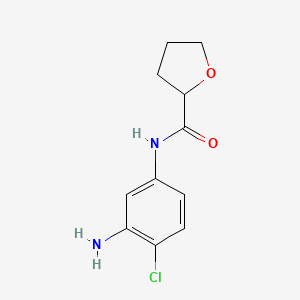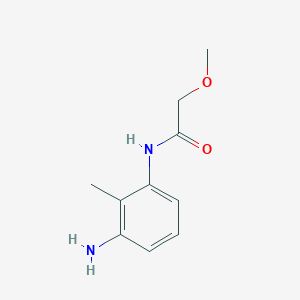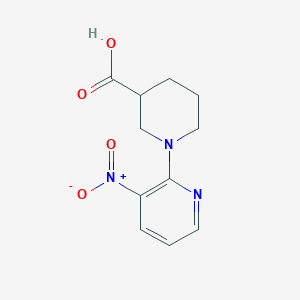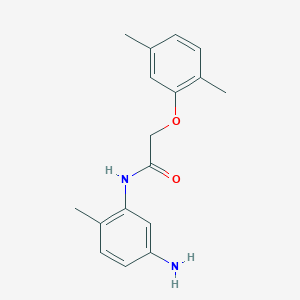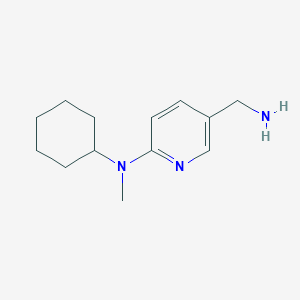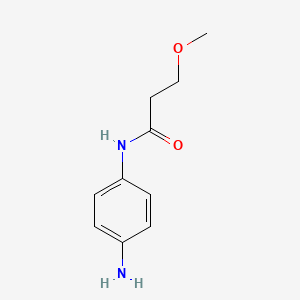
N-(3-methylbenzyl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylbenzyl)propane-1,3-diamine: is an organic compound with the molecular formula C11H18N2. It is a derivative of propane-1,3-diamine, where one of the hydrogen atoms on the nitrogen is replaced by a 3-methylbenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Reductive Amination: One common method for synthesizing N-(3-methylbenzyl)propane-1,3-diamine involves the reductive amination of 3-methylbenzaldehyde with propane-1,3-diamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
-
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 3-methylbenzyl chloride with propane-1,3-diamine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation: N-(3-methylbenzyl)propane-1,3-diamine can undergo oxidation reactions, where the amine groups are converted to imines or nitriles. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: The compound can be reduced to form secondary or tertiary amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used in these reactions.
-
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Imines, nitriles, and amides.
Reduction: Secondary and tertiary amines.
Substitution: N-alkylated and N-acylated derivatives.
Scientific Research Applications
Chemistry:
N-(3-methylbenzyl)propane-1,3-diamine is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of heterocyclic compounds and as a building block in combinatorial chemistry .
Biology and Medicine:
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. It has shown promise in the synthesis of compounds with antimicrobial and anticancer activities .
Industry:
The compound is used in the production of specialty chemicals and as a curing agent in the manufacture of epoxy resins. It is also employed in the synthesis of surfactants and corrosion inhibitors .
Mechanism of Action
The mechanism of action of N-(3-methylbenzyl)propane-1,3-diamine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The 3-methylbenzyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to improved pharmacological activity .
Comparison with Similar Compounds
N-benzylpropane-1,3-diamine: Similar structure but lacks the methyl group on the benzyl ring.
N-(4-methylbenzyl)propane-1,3-diamine: Similar structure but with the methyl group at the 4-position of the benzyl ring.
N-(3-chlorobenzyl)propane-1,3-diamine: Similar structure but with a chlorine atom instead of a methyl group on the benzyl ring.
Uniqueness:
N-(3-methylbenzyl)propane-1,3-diamine is unique due to the presence of the 3-methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding interactions with molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
N'-[(3-methylphenyl)methyl]propane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-10-4-2-5-11(8-10)9-13-7-3-6-12/h2,4-5,8,13H,3,6-7,9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSZCPBBZUMDNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592013 |
Source


|
| Record name | N~1~-[(3-Methylphenyl)methyl]propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88107-66-8 |
Source


|
| Record name | N~1~-[(3-Methylphenyl)methyl]propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
